molecular formula C₁₁H₂₀O₂ B153939 Methyl (Z)-8-methylnon-6-enoate CAS No. 112375-42-5

Methyl (Z)-8-methylnon-6-enoate

Cat. No. B153939
M. Wt: 184.27 g/mol
InChI Key: VGNUXABWYPYWTB-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-8-methylnon-6-enoate, also known as M8MNE, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is an ester that belongs to the family of pheromones, which are chemical substances that are secreted by organisms to attract or repel other organisms of the same species.

Mechanism Of Action

The mechanism of action of Methyl (Z)-8-methylnon-6-enoate is not fully understood, but it is believed to involve the activation of certain receptors in the target organism. In insects, Methyl (Z)-8-methylnon-6-enoate has been shown to activate olfactory receptors, which leads to the attraction or repulsion of the insect. In humans, Methyl (Z)-8-methylnon-6-enoate has been shown to inhibit the production of certain inflammatory cytokines, which can reduce inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl (Z)-8-methylnon-6-enoate are still being studied, but some research has shown that it can affect the behavior and physiology of certain organisms. In insects, Methyl (Z)-8-methylnon-6-enoate has been shown to affect mating behavior and reproductive success. In humans, Methyl (Z)-8-methylnon-6-enoate has been shown to reduce inflammation and inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl (Z)-8-methylnon-6-enoate in lab experiments include its high purity, low toxicity, and specific activity towards certain organisms. However, the limitations of using Methyl (Z)-8-methylnon-6-enoate in lab experiments include its high cost, limited availability, and potential variability in its synthesis.

Future Directions

The future directions for research on Methyl (Z)-8-methylnon-6-enoate include the development of more efficient and cost-effective synthesis methods, the identification of new applications in various fields, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl (Z)-8-methylnon-6-enoate.
In conclusion, Methyl (Z)-8-methylnon-6-enoate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the future.

Synthesis Methods

The synthesis of Methyl (Z)-8-methylnon-6-enoate involves the reaction between 8-methylnon-6-enoic acid and methanol in the presence of a catalyst. This reaction results in the formation of Methyl (Z)-8-methylnon-6-enoate, which is a colorless liquid with a fruity odor. The purity of the synthesized Methyl (Z)-8-methylnon-6-enoate can be determined by gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Methyl (Z)-8-methylnon-6-enoate has been studied for its potential applications in various fields such as agriculture, pest control, and medicine. In agriculture, Methyl (Z)-8-methylnon-6-enoate has been found to attract certain species of insects, which can be used to monitor and control their populations. In pest control, Methyl (Z)-8-methylnon-6-enoate has been used as a lure to trap and kill insects, which can reduce the use of harmful pesticides. In medicine, Methyl (Z)-8-methylnon-6-enoate has been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.

properties

CAS RN

112375-42-5

Product Name

Methyl (Z)-8-methylnon-6-enoate

Molecular Formula

C₁₁H₂₀O₂

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (Z)-8-methylnon-6-enoate

InChI

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6-

InChI Key

VGNUXABWYPYWTB-VURMDHGXSA-N

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)OC

SMILES

CC(C)C=CCCCCC(=O)OC

Canonical SMILES

CC(C)C=CCCCCC(=O)OC

synonyms

(Z)-8-Methyl-6-Nonenoic Acid Methyl Ester;  (Z)-8-Methyl-6-nonenoic Acid Methyl Ester;  8-Methyl-cis-6-nonenoic Acid Methyl Ester;  cis-8-Methyl-6-nonenoic Acid Methyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.